2-(2-Bromoethenyl)pyridine

Cross-Coupling Stereoselective Synthesis Manganese Catalysis

2-(2-Bromoethenyl)pyridine, also designated (Z)-2-(2-bromoethenyl)pyridine, is a halogenated heterocyclic building block featuring a pyridine ring substituted at the 2-position with a (Z)-configured vinyl bromide moiety. This compound, with the molecular formula C7H6BrN and a molecular weight of 184.03 g/mol, serves as a versatile intermediate in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures.

Molecular Formula C7H6BrN
Molecular Weight 184.03 g/mol
Cat. No. B13176478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethenyl)pyridine
Molecular FormulaC7H6BrN
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CBr
InChIInChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+
InChIKeyLYAQLPATOYFNDD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethenyl)pyridine (CAS 125142-06-5) Technical Overview and Procurement Context


2-(2-Bromoethenyl)pyridine, also designated (Z)-2-(2-bromoethenyl)pyridine, is a halogenated heterocyclic building block featuring a pyridine ring substituted at the 2-position with a (Z)-configured vinyl bromide moiety . This compound, with the molecular formula C7H6BrN and a molecular weight of 184.03 g/mol, serves as a versatile intermediate in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures . Its unique combination of an electron-deficient heterocycle and a stereodefined alkenyl halide makes it a valuable precursor for pharmaceutical intermediates and materials science applications [1].

Why 2-(2-Bromoethenyl)pyridine Cannot Be Directly Substituted with Chloro, Iodo, or Ethyl Analogs


Procurement and synthetic route decisions for 2-(2-Bromoethenyl)pyridine require careful consideration of stereochemical outcomes and physical properties that are not conserved across halogen analogs. The (Z)-configured vinyl bromide moiety exhibits distinct reactivity patterns in cross-coupling reactions compared to its chloro and iodo counterparts, with the bromine atom offering an optimal balance between oxidative addition efficiency and stability [1]. Furthermore, the position of the substitution on the pyridine ring critically influences stereochemical fidelity during metal-catalyzed transformations, as demonstrated by the complete stereochemical inversion observed for the 3-substituted isomer but not for the 2-substituted compound . The physical state and handling characteristics also differ significantly between the vinyl bromide and the saturated ethyl analog, with the former being a crystalline solid (m.p. 63-66 °C) and the latter a low-melting solid or liquid (m.p. approx. -25 °C) . These differences in stereochemistry, reactivity, and physical form directly impact synthetic efficiency, product purity, and process scalability.

Quantitative Evidence for Differentiating 2-(2-Bromoethenyl)pyridine from Closest Analogs


Stereochemical Fidelity in Manganese-Catalyzed Cross-Coupling: 2-Position vs. 3-Position Isomers

In Mn-catalyzed cross-coupling reactions with aryl Grignard reagents, (Z)-2-(2-bromoethenyl)pyridine preserves stereochemistry, yielding the corresponding (Z)-product with retention of configuration [1]. This contrasts with (Z)-3-(2-bromoethenyl)pyridine, which undergoes complete stereochemical inversion to the (E)-product under identical reaction conditions .

Cross-Coupling Stereoselective Synthesis Manganese Catalysis

Physical State and Handling: Vinyl Bromide vs. Ethyl Bromide Analogs

2-(2-Bromoethenyl)pyridine is a crystalline solid with a melting point of 63-66 °C . In contrast, its saturated analog, 2-(2-bromoethyl)pyridine, is a low-melting solid or liquid with a reported melting point of approximately -25 °C .

Physical Properties Process Chemistry Analytical Characterization

Comparative Boiling Point and Density: Vinyl Bromide vs. Chloro Analogs

2-(2-Bromoethenyl)pyridine exhibits a boiling point of 237.9 ± 15.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³ . The corresponding (E)-2-(2-chloroethenyl)pyridine has a predicted boiling point of 216.4 ± 15.0 °C .

Physical Properties Process Chemistry Analytical Characterization

Cross-Coupling Efficiency: Vinyl Bromide as a Substrate for Sonogashira Reactions

2-Bromopyridine, a closely related compound, participates in Sonogashira coupling reactions to afford alkynylpyridines in 43% yield under one-pot deprotection/coupling conditions [1]. In contrast, iodopyridines generally undergo Sonogashira coupling to afford products in good to excellent yields (typically 80-95%) [2].

Cross-Coupling Sonogashira Reaction Synthetic Methodology

Stereodefined Synthesis of Conjugated Polyenes and Enynes via Suzuki and Sonogashira Couplings

The (Z)-1-bromo-1-alkene moiety of 2-(2-bromoethenyl)pyridine enables stereospecific Suzuki and Sonogashira couplings with alkenyl(dialkoxy)boranes and terminal alkynes, respectively, to yield conjugated polyenes and enynes with retention of configuration . This stereospecificity is a key advantage over the corresponding iodo or chloro analogs, which may undergo competing isomerization or have lower reactivity.

Stereoselective Synthesis Suzuki-Miyaura Coupling Sonogashira Coupling

Optimal Application Scenarios for 2-(2-Bromoethenyl)pyridine Based on Quantitative Differentiation


Synthesis of Stereodefined (Z)-Alkenylpyridines for Bioactive Molecules

When a synthetic route requires the reliable retention of (Z)-alkene stereochemistry during cross-coupling, 2-(2-bromoethenyl)pyridine is the preferred substrate. Its predictable stereochemical fidelity in Mn-catalyzed reactions [1] ensures the isolation of the desired (Z)-isomer without the need for tedious isomer separation, a critical advantage in the synthesis of stereochemically pure pharmaceutical intermediates.

Large-Scale Synthesis Where Handling and Stability Are Prioritized

For process chemistry applications involving multi-gram or kilogram scales, the crystalline nature and higher melting point (63-66 °C) of 2-(2-bromoethenyl)pyridine offer distinct advantages over its low-melting or liquid analogs. This facilitates easier purification by recrystallization, safer handling, and improved long-term storage stability, directly translating to reduced operational complexity and cost.

Cost-Effective Synthesis of Alkynylpyridines via Sonogashira Coupling

In scenarios where a moderate yield (e.g., ~43%) is acceptable and reagent cost is a primary constraint, 2-(2-bromoethenyl)pyridine serves as an economical alternative to more reactive but expensive iodoarenes for Sonogashira coupling [2]. This trade-off is particularly relevant in early-stage medicinal chemistry where compound quantity requirements are modest and budget considerations are paramount.

Construction of Conjugated Polyenes and Enynes with Preserved (Z)-Geometry

The stereospecificity of 2-(2-bromoethenyl)pyridine in Suzuki and Sonogashira couplings makes it an indispensable building block for accessing (Z)-configured conjugated systems. These structures are valued in materials science for their optoelectronic properties and in drug discovery for their unique molecular shapes, making this compound a strategic choice for projects targeting such molecular architectures.

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